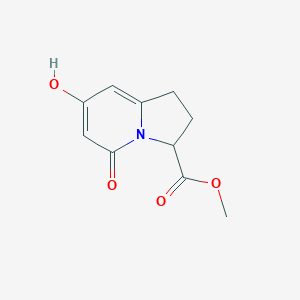

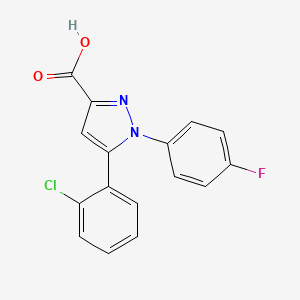

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate” is a chemical compound with the molecular formula C10H11NO4 . The compound has a molecular weight of 209.2 . It is a solid substance that should be stored in a refrigerator .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

1. Synthesis of Novel Compounds

- Methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, a related compound, serves as a precursor for the synthesis of several indolo- and furano-fused indolizinones through palladium-mediated C-N coupling and intramolecular Heck cyclization processes (Mmutlane, Harris, & Padwa, 2005).

2. Synthesis of Octahydroindolizines

- A stereoselective synthesis of 3,5-disubstituted Octahydroindolizines, analogs to natural products, has been achieved, demonstrating the compound's utility in creating complex molecular architectures (Vavrecka & Hesse, 1989).

3. Formation of Pyrazole and Pyridine Derivatives

- Methyl esters of aroylpyruvic acids and related compounds have been synthesized, leading to the formation of various pyrazole and pyridine derivatives, indicating its role in the synthesis of heterocyclic compounds (Gein et al., 2009).

4. Biological Activity in Indolizine Derivatives

- Indolizine derivatives, including tetrahydroindolizines, have shown diverse biological activities such as anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini et al., 1977).

5. Anticancer Activity

- New derivatives of dihydroquinoline-3-carboxylic acid, structurally related to Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate, have shown significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).

6. Antibacterial Activity

- Some synthesized derivatives of polycarbonyl nitrogen-containing compounds, which include structures similar to this compound, have exhibited antimicrobial activity against various test cultures of microorganisms (Amirov et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust or fumes from the compound should be avoided .

Propiedades

IUPAC Name |

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h4-5,8,12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBONALMXHBRKJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC(=CC(=O)N12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)

![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)